N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine

Description

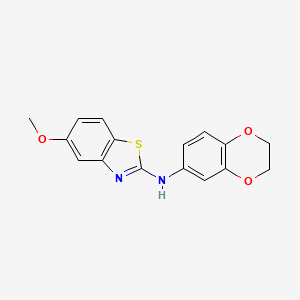

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 5 and a 2,3-dihydro-1,4-benzodioxin moiety at the amine position.

Properties

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S/c1-19-11-3-5-15-12(9-11)18-16(22-15)17-10-2-4-13-14(8-10)21-7-6-20-13/h2-5,8-9H,6-7H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUOTQMDCLWXOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)NC3=CC4=C(C=C3)OCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine (CAS Number: 878061-50-8) is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of a benzodioxin moiety and a benzothiazole structure. Its molecular formula is , with a molecular weight of 314.36 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include forming the benzodioxin ring through cyclization reactions, followed by the introduction of the benzothiazole moiety via nucleophilic substitution or condensation reactions. Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial activity. For instance, benzothiazole derivatives have been shown to possess antibacterial properties against various Gram-positive and Gram-negative bacteria.

In a study evaluating antimicrobial activity against strains like Bacillus subtilis and Escherichia coli, certain benzothiazole derivatives demonstrated zones of inhibition comparable to standard antibiotics like ciprofloxacin .

| Compound Code | Inhibition Zone Diameter (mm) |

|---|---|

| 3a | 16 |

| 3b | 17 |

| 3c | 18 |

| 3h | 19 |

Enzyme Inhibition

Research has highlighted the potential of this compound as an enzyme inhibitor. Specifically, it has been investigated for its inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase , which are relevant in the treatment of diabetes and Alzheimer’s disease respectively.

The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors. For instance:

- Enzyme Interaction : The compound may inhibit α-glucosidase by binding to its active site, thereby reducing glucose absorption in the intestines.

- Neurotransmitter Modulation : By inhibiting acetylcholinesterase, it could increase acetylcholine levels in synaptic clefts, enhancing cholinergic transmission in neurodegenerative conditions.

Case Studies

Several studies have explored various derivatives of benzothiazoles and their biological activities:

- Antibacterial Activity Study : A series of synthesized benzothiazole derivatives were evaluated for antibacterial efficacy against multiple bacterial strains. Compounds with specific substitutions showed enhanced activity against Gram-positive bacteria compared to Gram-negative ones .

- Enzyme Inhibition Study : A study focused on the inhibition of α-glucosidase demonstrated that certain structural modifications in benzothiazole derivatives could significantly enhance their inhibitory potency .

Scientific Research Applications

Antitumor Activity

Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine exhibit significant antitumor properties. For instance, a study on benzothiazole derivatives demonstrated their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anticonvulsant Properties

The compound's structure suggests potential anticonvulsant activity. A study focused on the synthesis of benzothiazole derivatives found that certain modifications led to enhanced neuroprotective effects and reduced seizure activity in animal models . This highlights the relevance of this compound in treating epilepsy and related disorders.

Anti-inflammatory Effects

Benzothiazole derivatives have been shown to possess anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation . This suggests that this compound could be beneficial in managing inflammatory diseases.

Case Study 1: Antitumor Activity

In a study published in Der Pharmacia Lettre, researchers synthesized a series of benzothiazole derivatives and evaluated their cytotoxicity against various cancer cell lines. The results showed that specific derivatives exhibited IC50 values in the low micromolar range against breast and colon cancer cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 5.0 |

| Compound B | HT29 (Colon) | 7.5 |

| N-(2,3-dihydro...) | MCF7 | 6.0 |

Case Study 2: Anticonvulsant Activity

A study evaluated the anticonvulsant effects of several benzothiazole derivatives using the maximal electroshock model in mice. The results indicated that certain compounds significantly reduced seizure duration compared to controls .

| Compound | Dose (mg/kg) | Seizure Duration (s) |

|---|---|---|

| Control | - | 30 |

| Compound C | 10 | 15 |

| N-(2,3-dihydro...) | 20 | 12 |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s benzodioxin and benzothiazole motifs are shared with several derivatives, but substituent variations critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparison of Analogues

Pharmacological Implications

- Benzothiazole vs.

- Methoxy vs. Sulfonyl Groups : The methoxy substituent in the target compound likely improves lipophilicity and membrane permeability compared to the ethylsulfonyl group in the oxazole derivative from .

- Benzodioxin vs. Dioxane : While Compound 4f (dioxane-flavone) showed antihepatotoxic activity, the benzodioxin moiety in the target compound could confer distinct electronic properties, altering metabolic stability or target selectivity .

Q & A

Q. What are the common synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methoxy-1,3-benzothiazol-2-amine?

- Methodological Answer : The synthesis typically involves coupling reactions between 2,3-dihydro-1,4-benzodioxin-6-amine and activated benzothiazole intermediates. For example:

- Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a benzothiazole derivative (e.g., 5-methoxy-1,3-benzothiazol-2-amine) under basic conditions (e.g., Na₂CO₃) to form the core structure .

- Step 2 : Optimization using polar aprotic solvents like DMF and catalysts such as LiH to enhance reaction efficiency .

- Purification : Crystallization from ethanol or methanol to isolate the product .

Q. Which spectroscopic and analytical techniques are used to characterize this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=O, N–H stretches) .

- ¹H-NMR : Confirms substituent positions and integration ratios (e.g., methoxy protons at δ ~3.76 ppm) .

- X-ray Crystallography : Resolves 3D molecular geometry using programs like SHELXL (e.g., triclinic P1 space group with H-bonded dimers) .

- Mass Spectrometry (EI-MS) : Validates molecular weight and fragmentation patterns .

Q. What biological activities are reported for benzothiazole derivatives of this class?

- Methodological Answer :

- Enzyme Inhibition : Demonstrated α-glucosidase inhibition (IC₅₀ values ~80–90 μM), relevant for anti-diabetic research .

- Antimicrobial Activity : Moderate activity against E. coli and S. typhi (MIC ~9–10 μg/mL) via sulfonamide-mediated mechanisms .

- Structural Drivers : Methoxy and benzodioxin groups enhance lipophilicity and target binding .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR peak splitting) be resolved during structural validation?

- Methodological Answer :

- 2D NMR Techniques : Use COSY or HSQC to resolve overlapping signals and assign proton-carbon correlations .

- X-ray Refinement : Resolve ambiguities in substituent positions via SHELXL refinement (e.g., dihedral angles for adamantyl groups) .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 6-methoxy-N-(4-methoxyphenyl)benzothiazol-2-amine) .

Q. What strategies optimize reaction yield and purity under varying conditions?

- Methodological Answer :

- Solvent Optimization : DMF improves solubility of intermediates and reduces side reactions .

- Catalyst Screening : LiH enhances nucleophilic substitution efficiency in alkylation steps .

- Temperature Control : Reflux conditions (~6–12 hours) balance reaction rate and decomposition risks .

- Real-Time Monitoring : TLC tracking (e.g., Rf = 0.56 in ACN:MeOH 1:1) ensures reaction completion .

Q. How does the molecular structure influence biological activity?

- Methodological Answer :

- Benzodioxin Moiety : Enhances π-π stacking with enzyme active sites (e.g., α-glucosidase) .

- Methoxy Group : Modulates electron density, improving binding to hydrophobic pockets .

- Stereoelectronic Effects : Gauche conformations (e.g., N–C–C–C dihedral angles ~-100°) impact intermolecular interactions .

Q. What challenges arise in crystallizing this compound for X-ray studies?

- Methodological Answer :

- Crystallization Conditions : Slow evaporation from ethanol (80% v/v) promotes H-bonded dimer formation .

- Polymorphism Risks : Screen multiple solvents (e.g., chloroform, DMSO) to isolate stable crystal forms.

- Data Collection : Use high-resolution synchrotron sources to resolve twinning or low-quality diffraction .

Q. How can computational methods complement experimental data in studying this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate ligand-receptor binding (e.g., α-glucosidase) to identify key interactions .

- DFT Calculations : Predict spectroscopic properties (e.g., IR frequencies) and compare with experimental data .

- Docking Studies : Map binding poses of benzothiazole derivatives to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activities (e.g., IC₅₀ variability)?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., NCI guidelines for cytotoxicity) to minimize variability .

- Structure-Activity Relationships (SAR) : Compare substituent effects (e.g., alkyl vs. aryl groups) across studies .

- Meta-Analysis : Aggregate data from multiple sources to identify trends (e.g., methoxy groups correlate with higher activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.